2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that features a benzamide core substituted with a fluorine atom and a 2,2,6,6-tetramethylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of the Piperidine Derivative: The starting material, 2,2,6,6-tetramethylpiperidine, is prepared through the conjugate addition of ammonia to phorone, followed by reduction via the Wolff-Kishner reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like oxone.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions
Oxidation: Oxone in aqueous conditions.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Oxidation: N-oxides of the piperidine ring.
Substitution: Various substituted benzamides.
Reduction: Corresponding amines.
Scientific Research Applications
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors, while the piperidine ring provides steric hindrance, influencing the compound’s overall activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide
- 4-Acetylamino-2,2,6,6-tetramethylpiperidine
- 5-Chloro-2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
Uniqueness
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide stands out due to the presence of the fluorine atom, which imparts unique electronic properties and enhances its binding affinity in various applications. The tetramethylpiperidinyl group also provides steric bulk, influencing the compound’s reactivity and stability.
Properties
IUPAC Name |
2-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c1-15(2)9-11(10-16(3,4)19-15)18-14(20)12-7-5-6-8-13(12)17/h5-8,11,19H,9-10H2,1-4H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNVZYAYTFEADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49642111 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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